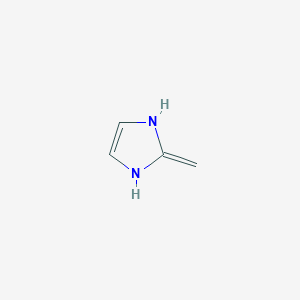
2-Methylidene-2,3-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-2,3-dihydro-1H-imidazole is a heterocyclic organic compound that features a five-membered ring structure containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. Imidazoles are commonly found in natural products and pharmaceuticals, making them a crucial subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-2,3-dihydro-1H-imidazole can be achieved through several methods. . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into different imidazole-based compounds.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-Methylidene-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Imidazole derivatives are studied for their role in enzyme function and as potential therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Methylidene-2,3-dihydro-1H-imidazole involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and charge-transfer processes, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A precursor to several nitroimidazole antibiotics used to combat bacterial and parasitic infections.
1H-Imidazole, 2-methyl-: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Methylidene-2,3-dihydro-1H-imidazole is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
82358-18-7 |
|---|---|
Molecular Formula |
C4H6N2 |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2-methylidene-1,3-dihydroimidazole |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3,5-6H,1H2 |
InChI Key |
HBHOXPFSYPXTDV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















